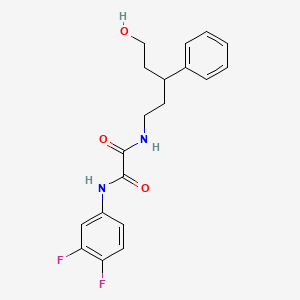

Ethyl 6-amino-4-hydroxy-2-methylnicotinate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-amino-4-hydroxy-2-methylnicotinate is a chemical compound that has been gaining attention in scientific research due to its potential applications in various fields. This compound is a derivative of nicotinic acid and has been synthesized using various methods. In

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Ethyl 6-amino-4-hydroxy-2-methylnicotinate plays a role in the synthesis of various heterocyclic compounds. For instance, it is involved in the synthesis of hydroxy lamine derivatives, leading to new heterocyclic compounds like 2-phenyl-5,6-dihydro-8H-pyrido[3,2-d][1,2]oxazin-5-one and its derivatives (Markova, Ostroumova, Lebedeva, & Shchukina, 1970).

Applications in Medicinal Chemistry

In medicinal chemistry, derivatives of Ethyl 6-amino-4-hydroxy-2-methylnicotinate are used in the development of potential therapeutic agents. For example, it was used in the development of AZD1283, a selective and reversible antagonist of the P2Y12 receptor, significant for supporting preclinical and clinical studies (Andersen et al., 2013).

In the Synthesis of Pyridines

It is instrumental in the creation of pyridines. A study describes a process for building the pyridine ring using Ethyl 6-amino-4-hydroxy-2-methylnicotinate (Ikekawa, 1958).

Organocatalysis

This compound is used in organocatalysis, where it serves as a key component in the synthesis of complex molecules. An example includes its use in the synthesis of pyranopyrazoles using isonicotinic acid as a dual and biological organocatalyst (Zolfigol et al., 2013).

Antibacterial Studies

Ethyl 6-amino-4-hydroxy-2-methylnicotinate also finds applications in antibacterial studies. It is used in the synthesis of transition metal complexes which have shown efficacy in in-vitro antibacterial studies against bacteria like Escherichia coli and Staphylococcus aureus (Verma & Bhojak, 2018).

Synthesis of Anticancer Agents

The compound plays a role in synthesizing potential anticancer agents. It has been used to synthesize pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines, which have been evaluated for their effects on the proliferation of cultured L1210 cells and the survival of mice bearing P388 leukemia (Temple, Wheeler, Comber, Elliott, & Montgomery, 1983).

properties

IUPAC Name |

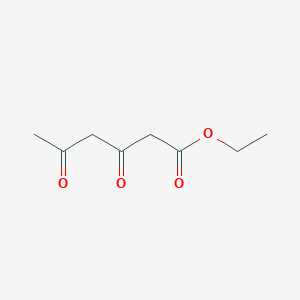

ethyl 6-amino-2-methyl-4-oxo-1H-pyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3/c1-3-14-9(13)8-5(2)11-7(10)4-6(8)12/h4H,3H2,1-2H3,(H3,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOVMERCYVYOGES-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=CC1=O)N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 6-amino-4-hydroxy-2-methylnicotinate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(azepan-1-ylsulfonyl)-N-(4-chlorobenzo[d]thiazol-7-yl)benzamide](/img/structure/B2439293.png)

![1-(3,4-Dimethylphenyl)-3-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]urea](/img/structure/B2439296.png)

![3-(2-chlorobenzyl)-6-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2439297.png)

![[1-(2,6-dimethylphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B2439301.png)

![6-Cyclohexyl-4,7-dimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2439308.png)

![3-butyl-6-morpholinobenzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B2439310.png)